![molecular formula C20H27N3O4 B4954849 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate](/img/structure/B4954849.png)
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole ring, a morpholine ring, and a carbamate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate typically involves multistep organic reactions
Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine moiety.
Carbamate Formation: The final step involves the reaction of the intermediate compound with isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the carbamate group can act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis.
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid derivatives: Share the indole ring structure and exhibit similar biological activities.
Morpholine derivatives: Contain the morpholine ring and are used in various pharmaceutical applications.
Carbamate compounds: Include other carbamate-based drugs and agrochemicals.
Uniqueness
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate is unique due to the combination of the indole, morpholine, and carbamate moieties in a single molecule. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14(2)13-27-20(25)22-18(19(24)23-7-9-26-10-8-23)11-15-12-21-17-6-4-3-5-16(15)17/h3-6,12,14,18,21H,7-11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZDKKDAXQHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)
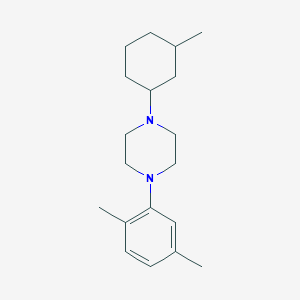
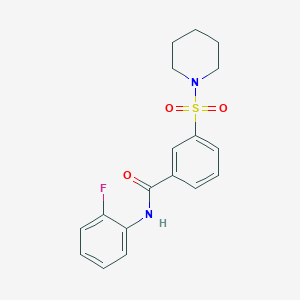
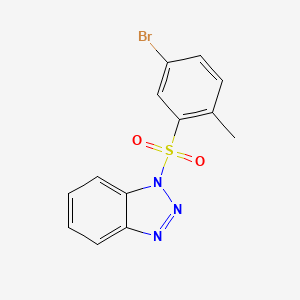
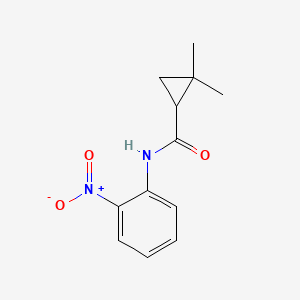
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
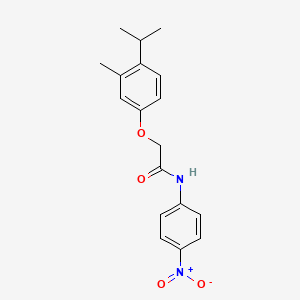
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B4954837.png)
![N-[4-(piperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)
